SB-221284 (CAS 196965-14-7) is a potent, centrally active 5-HT2C and 5-HT2B receptor antagonist belonging to the substituted 1-(3-pyridylcarbamoyl)indoline class. Originally developed for its anxiolytic potential, it exhibits high affinity for 5-HT2C (pKi = 8.6) and 5-HT2B (pKi = 7.9) receptors, while maintaining a >150-fold selectivity over the closely related 5-HT2A receptor (pKi = 6.4) [1]. Beyond its receptor pharmacology, SB-221284 is characterized by its potent inhibition of human cytochrome P450 1A2 (CYP1A2), a feature that halted its clinical progression but established its utility as a highly specific tool compound in drug metabolism and pharmacokinetic (DMPK) studies [2]. For scientific procurement, SB-221284 is supplied as a high-purity (≥99% HPLC) powder, offering reliable solubility in DMSO (up to 35 mg/mL) and robust systemic penetrance for in vivo behavioral and receptor occupancy models.
Substituting SB-221284 with other 5-HT2C antagonists, such as the highly selective SB-242084 or the older SB-200646A, fundamentally alters experimental outcomes. While SB-242084 effectively isolates 5-HT2C, it lacks the dual 5-HT2C/2B blockade provided by SB-221284, which is necessary for modeling synergistic serotonergic behaviors like mCPP-induced hypolocomotion [1]. Furthermore, SB-221284's potent and specific inhibition of CYP1A2 distinguishes it from other in-class compounds; using an alternative antagonist in in vivo models will fail to replicate the specific drug-drug interaction (DDI) and metabolic clearance profile unique to SB-221284 [2]. Consequently, for assays requiring simultaneous 2C/2B antagonism, >150-fold selectivity over 5-HT2A, or targeted CYP1A2 inhibition, SB-221284 is an irreplaceable procurement choice[3].
When compared to the predecessor compound SB-200646A, SB-221284 demonstrates significantly enhanced selectivity against the 5-HT2A receptor. SB-221284 exhibits a Ki of 2.5 nM for 5-HT2C and 398 nM for 5-HT2A, yielding a ~160-fold selectivity[1]. In contrast, SB-200646A provides only a ~50-fold selectivity margin[2].
| Evidence Dimension | 5-HT2C vs. 5-HT2A Selectivity Ratio |
| Target Compound Data | ~160-fold selectivity (Ki = 2.5 nM vs 398 nM) |
| Comparator Or Baseline | SB-200646A (~50-fold selectivity) |
| Quantified Difference | >3-fold improvement in 5-HT2A exclusion |
| Conditions | In vitro radioligand binding assays |
Procurement of SB-221284 ensures cleaner pharmacological data by minimizing confounding 5-HT2A-mediated effects in complex behavioral or tissue models.
While compounds like SB-242084 are procured for strict 5-HT2C isolation, SB-221284 is uniquely positioned for dual 5-HT2C/2B blockade. SB-221284 maintains high affinity for both 5-HT2C (pKi = 8.6) and 5-HT2B (pKi = 7.9) [1]. Comparatively, highly selective 2C antagonists exhibit orders of magnitude lower affinity for the 2B subtype .
| Evidence Dimension | 5-HT2B Receptor Affinity (pKi) |
| Target Compound Data | pKi = 7.9 (Ki = 12.6 nM) |
| Comparator Or Baseline | Strict 5-HT2C antagonists (e.g., SB-242084) |
| Quantified Difference | Potent, dual-target engagement rather than single-target isolation |
| Conditions | Recombinant human 5-HT receptor binding assays |
Essential for researchers specifically modeling physiological processes where both 5-HT2C and 5-HT2B receptors act synergistically, such as mesolimbic dopamine regulation.
Early serotonergic tool compounds often suffered from poor blood-brain barrier penetration, necessitating invasive intracerebroventricular (ICV) dosing. SB-221284 is centrally active upon systemic (oral or intraperitoneal) administration, effectively reversing mCPP-induced hypolocomotion at systemic doses [1]. This robust in vivo processability distinguishes it from less lipophilic analogs [2].
| Evidence Dimension | Route of Administration for Central Efficacy |
| Target Compound Data | Systemically active (PO/IP dosing) |
| Comparator Or Baseline | Early hydrophilic 5-HT ligands (ICV required) |
| Quantified Difference | Elimination of surgical ICV requirements for behavioral assays |
| Conditions | Rodent models of mCPP-induced hypolocomotion |
Reduces experimental complexity, animal surgical stress, and assay failure rates in high-throughput in vivo behavioral pharmacology.
Unlike standard 5-HT2C antagonists, SB-221284 is a potent inhibitor of human cytochrome P450 1A2 (CYP1A2). This specific off-target liability prevented its clinical development but makes it a highly reproducible reference standard for in vitro hepatic microsome assays evaluating CYP1A2-mediated drug-drug interactions [1].
| Evidence Dimension | CYP1A2 Enzyme Inhibition |
| Target Compound Data | Potent inhibition of CYP1A2 |
| Comparator Or Baseline | Standard 5-HT2C antagonists (e.g., RS-102221) |
| Quantified Difference | Specific utility as a CYP1A2 metabolic inhibitor |
| Conditions | Human liver microsome / recombinant CYP assays |
Allows DMPK scientists to use a single compound to simultaneously block 5-HT2C/2B receptors and inhibit CYP1A2 clearance pathways in complex metabolic models.
Due to its systemic oral and IP bioavailability and >150-fold selectivity over 5-HT2A, SB-221284 is the preferred procurement choice for rodent models assessing anxiety, locomotion, and mesolimbic dopamine release without the confounding effects of 5-HT2A blockade [1].
In assays where strict 5-HT2C isolation (e.g., via SB-242084) is insufficient, SB-221284 provides the necessary dual antagonism (pKi 8.6 and 7.9, respectively) to study the synergistic roles of 2C and 2B receptors in central nervous system function [2].
Leveraging its potent CYP1A2 inhibitory profile, SB-221284 serves as a valuable reference tool in DMPK screening, allowing researchers to benchmark CYP1A2-mediated metabolic clearance and evaluate potential pharmacokinetic liabilities of novel serotonergic pipeline drugs .
Supplied as a high-purity (≥99% HPLC) standard, SB-221284 is highly suitable for quantitative LC-MS/MS and HPLC workflows used in simultaneous multi-tracer receptor occupancy studies, ensuring reproducible pharmacokinetic quantification [2].